Triacetylandrographolide
Description
Structure
3D Structure
Properties
CAS No. |
79233-05-9 |
|---|---|
Molecular Formula |
C26H36O8 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(1R,2R,4aS,5R,8aS)-2-acetyloxy-5-[(2E)-2-[(4S)-4-acetyloxy-2-oxooxolan-3-ylidene]ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C26H36O8/c1-15-7-10-22-25(5,12-11-23(34-18(4)29)26(22,6)14-32-16(2)27)20(15)9-8-19-21(33-17(3)28)13-31-24(19)30/h8,20-23H,1,7,9-14H2,2-6H3/b19-8+/t20-,21-,22+,23-,25+,26+/m1/s1 |
InChI Key |
KJFJXGDQSMGFTO-GSGGYZLZSA-N |
Isomeric SMILES |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1OC(=O)C)C)C/C=C/3\[C@@H](COC3=O)OC(=O)C)C |
Canonical SMILES |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1OC(=O)C)C)CC=C3C(COC3=O)OC(=O)C)C |
Origin of Product |
United States |
Chemical Synthesis and Structural Diversification of Triacetylandrographolide
Synthetic Pathways for Triacetylandrographolide Derivatization
The journey from the natural product andrographolide (B1667393) to a diverse library of semi-synthetic compounds involves several key chemical transformations. These pathways are designed to modify the molecule's physicochemical properties and biological activity.
Acetylation Chemistry of Andrographolide
The conversion of andrographolide to this compound involves the acetylation of its three hydroxyl (-OH) groups located at positions C-3, C-14, and C-19. This process is typically achieved through chemical or enzymatic methods. Acetylated derivatives of andrographolide have demonstrated improved biological activities in some cases. rsc.org
Enzymatic acylation offers a method for achieving high regioselectivity under mild conditions. rsc.org Studies have tested various lipases and proteases for the regioselective acylation of andrographolide. Immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been shown to be highly effective, catalyzing the acylation with excellent conversion rates. rsc.org This enzymatic approach is advantageous as it is environmentally friendly and simpler than multi-step chemical processes. rsc.org
"Click Chemistry" for Triazole Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govcsmres.co.uk This reaction is a powerful tool for drug discovery, allowing for the reliable joining of two different molecular fragments. csmres.co.uk
In the context of this compound, click chemistry is used to attach various molecular entities to the andrographolide scaffold. The process begins with the synthesis of an azide (B81097) or alkyne derivative of andrographolide. For instance, the C-14 hydroxyl group can be esterified with propiolic acid to introduce a terminal alkyne. nih.gov This alkyne-modified andrographolide can then react with a wide range of organic azides via the CuAAC reaction to produce a library of 1,4-disubstituted 1,2,3-triazole conjugates. nih.govnih.govmdpi.com This strategy has been successfully employed to create numerous novel andrographolide derivatives. nih.govmdpi.comnih.gov
Design and Synthesis of Novel Andrographolide Derivatives
The structural modification of andrographolide and its triacetyl derivative is a key area of research aimed at discovering new therapeutic agents. By adding different functional groups at various positions on the molecule, scientists can fine-tune its biological activity.
Triazole-Substituted Derivatives
The introduction of a 1,2,3-triazole moiety into the andrographolide structure has been a fruitful strategy for generating novel compounds with potential anticancer properties. mdpi.comnih.gov Researchers have synthesized series of new andrographolide-1,2,3-triazole hybrids by reacting an azide-modified andrographolide derivative with various alkynes. mdpi.com
For example, twenty-two new triazole derivatives of the triacetyl derivative of andrographolide were synthesized via the azide-alkyne "click reaction". mdpi.com Several of these compounds, particularly those bearing a phenyl moiety, showed improved antiproliferative activity against various cancer cell lines compared to the parent andrographolide. mdpi.com These findings highlight the importance of the triazole ring as a pharmacophore that can enhance the biological profile of the natural product. nih.gov
| Derivative Type | Synthesis Method | Key Feature | Reference |
| 14α-O-(1,4-disubstituted-1,2,3-triazolyl) esters | Cu(I)-catalyzed Click Chemistry | Selective esterification at C-14 hydroxyl group followed by cycloaddition. | nih.gov |
| C-12 Andrographolide-1,2,3-triazole hybrids | Azide-alkyne "click reaction" | Introduction of the 1,2,3-triazole moiety at the C-12 position. | mdpi.com |
| General Andrographolide-1,2,3-triazole derivatives | CuAAC reaction | Conjugation of various azides to an alkyne-functionalized andrographolide. | nih.gov |
Carbamate (B1207046) and Other Functionally Modified Analogs
Beyond triazoles, other functional groups have been introduced to the andrographolide scaffold to create new analogs. Selective esterification of the primary hydroxyl group at C-19 has been performed to yield carbamate derivatives. nih.gov Carbamates are functional groups that can alter the solubility, stability, and biological activity of a parent molecule. The synthesis of these analogs allows for a broader exploration of the structure-activity relationship of andrographolide. nih.gov
Other modifications include the introduction of dithiocarbamates, which are sulfur-containing functional groups. nih.gov These sulfur derivatives have been synthesized with the expectation of enhancing the cytotoxic efficacy of andrographolide. nih.gov
C-12 Modified Andrographolide Scaffolds
The C-12 position of the andrographolide scaffold has been a focal point for structural modification. rsc.org A variety of nitrogen-containing derivatives have been synthesized by modifying this position. rsc.org For instance, a series of C-12 dithiocarbamate (B8719985) analogues were designed and synthesized from natural andrographolide. nih.gov This one-pot reaction was conducted under mild conditions and resulted in nearly quantitative yields without the need for toxic catalysts. nih.gov
Similarly, arylamino derivatives have been introduced at the C-12 position. mdpi.com By removing the hydroxyl group at C-14 and modifying those at C-3 and C-19, a library of C-12 substituted compounds was generated. mdpi.com Furthermore, the synthesis of C-12-substituted amino 14-deoxy-andrographolide derivatives has been reported to show improved cytotoxic activity compared to the parent andrographolide. acs.org These modifications demonstrate that the C-12 position is a critical site for altering the biological profile of the andrographolide molecule.
| Modification Site | Derivative Class | Synthetic Approach | Key Outcome | Reference |
| C-12 | Dithiocarbamate analogues | One-pot reaction under mild conditions | High yields, avoidance of toxic catalysts | nih.gov |
| C-12 | Arylamino derivatives | Modification of C-12, C-14, C-3, and C-19 | Increased cytotoxic activity in specific cell lines | mdpi.com |
| C-12 | Hydrazine, hydrazide, and thiosemicarbazide (B42300) derivatives | Structural modification of the C-12 position | Generation of a panel of new nitrogen-containing analogues | rsc.org |
| C-12 | C-12-aminated-14-deoxy andrographolides | Base-promoted Michael addition and elimination | Generation of intermediates for further synthesis | acs.org |
Molecular and Cellular Mechanisms of Action of Triacetylandrographolide
Modulation of Intracellular Signaling Cascades
Triacetylandrographolide exerts its effects by interacting with a variety of intracellular signaling pathways that are fundamental to cellular function and response.
Regulation of BMPR2/Smad1 Signaling
Recent studies have indicated that this compound (also referred to as ADA) plays a role in modulating the Bone Morphogenetic Protein Receptor Type 2 (BMPR2)/Smad1 signaling pathway. In studies involving pulmonary artery smooth muscle cells (PASMCs), treatment with this compound was found to increase the expression of BMPR2. nih.govresearchgate.net Concurrently, it led to a decrease in the phosphorylation of SMAD1. nih.govresearchgate.net This suggests that this compound may help to restore the balance of this signaling pathway, which is often dysregulated in conditions such as pulmonary arterial hypertension. researchgate.net
| Target Protein | Effect of this compound |
|---|---|
| BMPR2 Expression | Increased nih.govresearchgate.net |
| Phosphorylation of SMAD1 | Decreased nih.govresearchgate.net |
Interference with TGF-β1 Pathways
This compound has been shown to interfere with the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. In the same studies on PASMCs, this compound intervention led to a decrease in the expression of TGF-β1. nih.gov Furthermore, it was observed to decrease the phosphorylation of SMAD2/3, which are key downstream mediators of TGF-β1 signaling. nih.govresearchgate.net This interference with the TGF-β1 pathway suggests a potential mechanism by which this compound may inhibit processes such as cell proliferation and migration. nih.gov
Impact on PI3K/Akt/mTOR Signaling
While direct studies on this compound are limited, research on its parent compound, Andrographolide (B1667393), provides insights into its potential impact on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Andrographolide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells. nih.govresearchgate.net This inhibition is associated with a downregulation of glycolysis, a key metabolic process in cancer cells. nih.gov Specifically, Andrographolide has been found to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR. nih.gov
| Target | Effect of Andrographolide | Observed in |
|---|---|---|
| PI3K/Akt/mTOR pathway | Inhibition nih.govresearchgate.net | Colorectal cancer cells, Chondrosarcoma cells nih.govresearchgate.net |
| Akt phosphorylation | Inhibited nih.gov | Colorectal cancer cells nih.gov |
| mTOR phosphorylation | Inhibited nih.gov | Colorectal cancer cells nih.gov |
Cross-Talk with NF-κB and STAT3 Pathways
The cross-talk between the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways is crucial in inflammatory responses and cancer progression. While direct evidence for this compound is emerging, studies on Andrographolide have shown that it can inhibit NF-κB activation. nih.gov This inhibition can, in turn, affect STAT3 signaling, as NF-κB is known to regulate the expression of cytokines like IL-6, which are potent activators of STAT3. researchgate.netresearchgate.net Research has indicated that the development of certain cancers may depend on the crosstalk between NF-κB and other signaling pathways, including STAT3. nih.gov
Activation of Mitophagy via SIRT3/FOXO3a Pathway
A significant mechanism of action for this compound (ADA) involves the activation of mitophagy, the selective degradation of mitochondria, through the Sirtuin 3 (SIRT3)/Forkhead box O3a (FOXO3a) pathway. nih.gov In a study on a mouse model of Alzheimer's disease, this compound was found to repair mitophagy deficiency. nih.gov The study observed that the compound elevated the inhibited levels of SIRT3 and FOXO3a in the brain. nih.gov Furthermore, the use of a SIRT3 inhibitor was able to abolish the effects of this compound on mitophagy, confirming the critical role of this pathway. nih.gov
Cellular Process Homeostasis and Dysregulation
The modulation of the aforementioned signaling pathways by this compound and its parent compound, Andrographolide, has significant implications for cellular homeostasis and the correction of cellular dysregulation.
Andrographolide has been described as a multitarget drug that can influence cellular metabolism, a key aspect of cellular homeostasis. nih.gov It has been shown to affect glucose metabolism, which could be beneficial in metabolic-related diseases. nih.gov The compound's ability to activate AMPK, a cellular energy sensor, suggests a role in maintaining energy homeostasis. nih.gov Furthermore, Andrographolide has been shown to support skin homeostasis by enhancing the function of epidermal stem cells. nih.gov
In terms of cellular dysregulation, Andrographolide has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines, thereby counteracting the uncontrolled proliferation that is a hallmark of cancer. nih.govnih.gov For instance, it can induce a G0/G1 cell cycle arrest and promote apoptosis in rheumatoid arthritis fibroblast-like synoviocytes. nih.gov This suggests that by modulating key signaling pathways, Andrographolide and its derivatives like this compound can help to restore normal cellular processes and correct dysregulated states.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in various aberrant cell populations, effectively halting their division and growth. This is a critical mechanism in its potential anti-proliferative activity. Studies have demonstrated that andrographolide, the parent compound of this compound, can induce cell cycle arrest at different phases, depending on the cell type and the concentration of the compound.
For instance, in human glioblastoma DBTRG-05MG cells, andrographolide treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest is associated with the downregulation of key regulatory proteins of this phase, such as CDK1 and Cyclin B1. researchgate.netnih.gov Similarly, in colon cancer cells, andrographolide has been observed to induce G2/M phase arrest. researchgate.netnih.gov In other cancer cell lines, andrographolide has been reported to cause cell cycle arrest at the G0/G1 phase by inducing the expression of the cell-cycle inhibitory protein p27 and decreasing the expression of cyclin-dependent kinase 4 (CDK4). mdpi.com
The induction of cell cycle arrest by this compound and its parent compound is a crucial aspect of their mechanism of action, preventing the uncontrolled division of abnormal cells.
Apoptosis Induction in Aberrant Cell Populations
A pivotal mechanism through which this compound eliminates aberrant cells is the induction of apoptosis, or programmed cell death. This process is essential for removing damaged or unwanted cells from the body. Andrographolide has been shown to trigger apoptosis in a variety of cancer cell types, including those of the breast, colon, and stomach. researchgate.netnih.govresearchgate.net
The apoptotic process induced by andrographolide involves both intrinsic and extrinsic pathways. It can modulate the expression of key apoptosis-regulating proteins. For example, in human breast cancer cells, andrographolide treatment leads to an increased expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. researchgate.net
Furthermore, andrographolide has been found to enhance the apoptotic effects of other agents, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), in gastric cancer cells by upregulating the expression of death receptor 5 (DR5). nih.gov This sensitization to other apoptotic signals highlights the compound's potential in combination therapies. The induction of apoptosis is a key mechanism by which this compound can selectively eliminate abnormal cells.
Inhibition of Cellular Proliferation and Migration
This compound and its parent compound, andrographolide, have demonstrated significant inhibitory effects on the proliferation and migration of various cell types, which are critical processes in the progression of several diseases.
In the context of vascular smooth muscle cells, abnormal proliferation and migration contribute to the development of intimal hyperplasia, a narrowing of blood vessels. Andrographolide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells in a dose-dependent manner. nih.gov This effect is mediated, in part, through the downregulation of proteins involved in cell proliferation, such as CDK1 and CCND1, and the upregulation of the pro-apoptotic protein BAX. nih.gov
Similarly, in cancer cells, andrographolide effectively reduces cell migration and colony formation. nih.gov For instance, in human glioblastoma cells, andrographolide has been shown to inhibit invasion and migration abilities. nih.gov This is achieved by targeting pathways that regulate cell motility, such as the ERK1/2 signaling pathway, and by reducing the expression and activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix to allow cell movement. nih.gov
The table below summarizes the inhibitory effects of andrographolide on cellular proliferation and migration in different cell types.
| Cell Type | Effect | Key Molecular Targets/Pathways |
| Vascular Smooth Muscle Cells | Inhibition of proliferation and migration | Downregulation of CDK1, CCND1; Upregulation of BAX; PI3K/AKT pathway |
| Human Glioblastoma Cells | Inhibition of invasion and migration | Inhibition of MMP-2 expression and activity; ERK1/2 pathway |
| Lens Epithelial Cells | Inhibition of proliferation and migration | PI3K/Akt pathway |
Attenuation of Neuroinflammatory Responses
Neuroinflammation, the inflammatory response within the brain or spinal cord, is implicated in the pathogenesis of various neurodegenerative diseases. This compound's parent compound, andrographolide, has shown potential in attenuating these neuroinflammatory responses.
Andrographolide can modulate the activity of key inflammatory signaling pathways. For instance, it has been shown to inhibit the TNF-induced NF-κB signaling pathway, which is a crucial driver of inflammation. nih.gov By targeting proteins like TNF and NF-κB1, andrographolide can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov This reduction in inflammatory mediators can help to mitigate the damaging effects of neuroinflammation.
In the context of Alzheimer's disease, where neuroinflammation is a key pathological feature, the modulation of inflammatory responses is a critical therapeutic strategy. nih.gov The ability of andrographolide to suppress inflammatory gene expression in glial cells, the primary immune cells of the central nervous system, highlights its potential to protect against neuroinflammatory damage. nih.gov
Identification and Characterization of Molecular Targets
The therapeutic effects of this compound are a result of its interaction with specific molecular targets within the cell. Identifying and characterizing these targets is crucial for understanding its mechanism of action and for the development of more potent and specific derivatives.
Computational Docking and Ligand-Protein Interaction Analysis
Computational methods, such as molecular docking and ligand-protein interaction analysis, are powerful tools for predicting and understanding how a small molecule like this compound binds to its protein targets. These in-silico techniques simulate the interaction between a ligand (this compound) and a protein, providing insights into the binding affinity and the specific amino acid residues involved in the interaction.
Molecular docking studies have been employed to investigate the binding of andrographolide to various protein targets. For example, docking analyses have shown that andrographolide can bind to the active site of enzymes involved in cancer progression, such as the thioesterase domain of fatty acid synthase (FASN). researchgate.net These studies help to elucidate the molecular basis for the observed biological activity.
The following table presents a summary of computational docking analyses of andrographolide with various protein targets.
| Protein Target | Predicted Binding Affinity/Score | Key Interacting Residues | Potential Biological Effect |
| Epidermal Growth Factor Receptor (EGFR) | -8.1 (Binding Score) | ASP-761, ARG-977 | Inhibition of cancer cell proliferation |
| TNF homodimer | -7.52 Kcal/mol (Binding Energy) | Not specified | Attenuation of inflammatory response |
| NF-κB1 | Covalent bond with Cys-62 | Cys-62, Glu-63 | Inhibition of inflammatory signaling |
| Smoothened (Smo) protein | High affinity | Not specified | Inhibition of Hedgehog signaling pathway in cancer |
These computational predictions provide a valuable starting point for experimental validation and for the rational design of new compounds with improved binding characteristics.
Investigation of Viral Replication Enzymes and Host Factors
Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication. nih.gov This dependence on host factors makes them potential targets for antiviral therapies. nih.govresearchgate.net While direct studies on this compound's interaction with specific viral replication enzymes are emerging, the broader anti-inflammatory and signaling modulatory effects of its parent compound, andrographolide, suggest potential indirect effects on viral replication.
Viral replication involves a complex interplay between viral proteins and host cellular factors. nih.govresearchgate.net Host factors can be involved in various stages of the viral life cycle, including entry, genome replication, protein synthesis, and assembly. nih.gov For instance, some viruses manipulate host lipid metabolism to create specialized membrane compartments for their replication. researchgate.net
Andrographolide's ability to modulate host signaling pathways, such as the PI3K/Akt pathway, which is known to be involved in cellular processes that can be hijacked by viruses, suggests a potential mechanism for interfering with viral replication. nih.govresearchgate.net Furthermore, its anti-inflammatory properties, including the inhibition of the NF-κB pathway, could mitigate the virus-induced inflammatory damage that contributes to disease pathology. nih.gov
Future research is needed to directly investigate the interaction of this compound with specific viral enzymes and to elucidate how its modulation of host factors impacts the replication of different viruses.
Exploration of Neutrophil-Derived Protease Interactions
Neutrophils, a cornerstone of the innate immune system, harbor a variety of proteases within their granules. These enzymes, when released, play a critical role in host defense but can also contribute to tissue damage and inflammation if not properly regulated. While direct studies on this compound's interaction with these proteases are limited, research on its parent compound, andrographolide, and its derivatives provides valuable insights into potential mechanisms of action.
One of the key areas of investigation has been the effect of andrographolide derivatives on neutrophil serine proteases, particularly neutrophil elastase (ELANE) and cathepsin G (CTSG). These proteases are known to degrade components of the extracellular matrix and can amplify inflammatory responses.
A study focusing on andrographolide sulfonate, a water-soluble derivative of andrographolide, demonstrated its potential to mitigate acute lung injury by modulating the expression of neutrophil-derived proteases. nih.govfrontiersin.org In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with andrographolide sulfonate led to a significant reduction in the levels of both neutrophil elastase and cathepsin G in lung tissues. frontiersin.org This suggests that derivatives of andrographolide may exert their anti-inflammatory effects in part by downregulating the expression of these potent proteolytic enzymes.
Proteomic analyses have further substantiated these findings, identifying neutrophil elastase and cathepsin G as potential targets of andrographolide sulfonates. mdpi.comresearchgate.net These studies indicate that the compound may suppress the severity of inflammatory conditions by attenuating the expression of these neutrophil-derived proteases. frontiersin.orgmdpi.com The inhibitory effects of andrographolide sulfonate on the upregulation of these proteases induced by inflammatory stimuli have been confirmed through immunohistochemistry analysis. frontiersin.orgmdpi.com
While the direct molecular interactions between this compound and these proteases have not been fully elucidated, the evidence from related compounds suggests a plausible mechanism involving the regulation of protease expression at the protein level. This could be a result of interference with signaling pathways that control the synthesis and release of these enzymes from neutrophils.
The following table summarizes the observed effects of an andrographolide derivative on key neutrophil-derived proteases based on preclinical research.
| Compound Investigated | Protease | Model | Observed Effect | Reference |
| Andrographolide Sulfonate | Neutrophil Elastase (ELANE) | LPS-induced acute lung injury in mice | Reduced expression | frontiersin.org |
| Andrographolide Sulfonate | Cathepsin G (CTSG) | LPS-induced acute lung injury in mice | Reduced expression | frontiersin.org |
It is important to note that while these findings on andrographolide derivatives are promising, further research is required to specifically determine the interaction of this compound with neutrophil-derived proteases and to confirm if it shares a similar mechanism of action.
Preclinical Investigations of Triacetylandrographolide Efficacy and Mechanistic Insights
In Vitro Pharmacological Activity in Cellular Models
Antiproliferative Activity in Oncological Cell Lines
Triacetylandrographolide has demonstrated significant antiproliferative effects across a range of cancer cell lines. This activity is largely attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the uncontrolled growth of cancer cells.
The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression. For instance, andrographolide (B1667393), a related compound from which this compound is derived, has been shown to suppress the proliferation of human colon cancer SW620 cells by inhibiting the TLR4/NF-κB/MMP-9 signaling pathway. It also exhibits anticancer properties by regulating pathways such as PI3K/AKT/mTOR and MAPK signaling.
Studies have shown that andrographolide and its analogs can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. This compound can also influence the expression of proteins involved in apoptosis, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
Furthermore, andrographolide has been found to cause cell cycle arrest at different phases, depending on the cancer cell type. For example, it can induce G0/G1 arrest in some cancer cells, while causing G2/M arrest in others. This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.
The antiproliferative activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the acompound required to inhibit the growth of 50% of the cancer cells.
Below is a table summarizing the observed antiproliferative activities in various cancer cell lines.
Table 1: Antiproliferative Activity of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Mechanisms |
| TD-47 | Human Breast Cancer | Induction of apoptosis in a time and concentration-dependent manner. | Increased expression of p53, bax, and caspase-3; decreased expression of bcl-2. |
| HCT-116 and HT-29 | Colorectal Cancer | Cell line-specific antiproliferative activity. | Modulation of the Wnt1/β-catenin signaling pathway. |
| Gastric Cancer Cells | Gastric Cancer | Induction of apoptotic and non-apoptotic cell death; enhancement of TRAIL-induced apoptosis. | Induction of DR5 expression, involving the generation of reactive oxygen species (ROS). |
| KB | Oral Cancer | Antiproliferative properties, induction of late apoptosis, and anti-migratory properties. | Involvement of MAPK signaling pathway (MAPK1, MAPK8, MAPK14) and IL6. |
| MDA-MB-231 | Breast Cancer | Time- and concentration-dependent inhibition of cell proliferation; induction of apoptosis. | Cell cycle arrest at S and G2/M phases, elevated ROS production, decreased mitochondrial membrane potential, activation of caspases-3 and -9, increased Bax and Apaf-1 expression, and decreased Bcl-2 and Bcl-xL expression. |
| DBTRG-05MG | Human Glioblastoma | Reduced cell viability, migration, and colony formation; induction of G2/M phase cell cycle arrest and apoptosis. | Activation of the ERK1/2/c-Myc/p53 signaling pathway. |
| PC-3 | Prostate Cancer | Growth inhibition and cytotoxicity. | Induction of G2/M cell cycle arrest and apoptosis; downregulation of CDK1; activation of caspases 8 and 9, and Bax. |
| MCF-7 and MDA-MB-231 | Breast Cancer | Reduced cell viability and induction of apoptosis. | Inhibition of ER-α receptor and PI3K/AKT/mTOR signaling pathway. |
| A549 and H1299 | Human Lung Adenocarcinoma | Inhibition of proliferation and induction of Noxa-dependent apoptosis. | Transcriptional activation of Noxa by activating transcription factor 4 (ATF4). |
| H1975 | Non-small Cell Lung Cancer | Inhibition of cellular proliferation and induction of apoptosis. | Activation of the mitochondrial apoptosis pathway and reprogramming of glucose metabolism. |
| Melanoma Cells | Melanoma | Inhibition of tumor growth and metastasis. | Induction of cell cycle arrest and apoptosis through inactivation of the TLR4/NF-κB signaling pathway. |
| HeLa | Human Cervical Cancer | Concentration-dependent inhibition of viability. | Not fully elucidated, but distinct from effects on normal cervical cells. |
Inhibition of Pulmonary Artery Smooth Muscle Cell Proliferation and Migration
This compound (ADA) has been shown to inhibit the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs). This is significant because the abnormal proliferation of PASMCs is a key factor in the vascular remodeling that leads to pulmonary arterial hypertension (PAH).
In one study, ADA at a concentration of 5 µmol/L was found to effectively inhibit both the proliferation and migration of PASMCs that had been induced by platelet-derived growth factor-BB (PDGF-BB), a potent mitogen for smooth muscle cells. The inhibitory effects of ADA were found to be stronger than those of andrographolide (AG) and another related compound, IA.
The mechanism behind this inhibition appears to involve the modulation of several key signaling pathways. ADA was found to counteract the effects of PDGF-BB by:
Increasing the expression of Bone Morphogenetic Protein Receptor Type 2 (BMPR2): BMPR2 is a receptor that plays a crucial role in inhibiting the proliferation of PASMCs.
Decreasing the expression of Proliferating Cell Nuclear Antigen (PCNA) and Transforming Growth Factor-beta 1 (TGF-β1): PCNA is a marker of cell proliferation, and TGF-β1 is a cytokine that promotes cell growth and migration.
Inhibiting the phosphorylation of SMAD1 and SMAD2/3: These proteins are downstream signaling molecules in the BMPR2 and TGF-β1 pathways, respectively.
These findings suggest that this compound may help to prevent or reverse the vascular remodeling seen in pulmonary arterial hypertension by targeting the abnormal proliferation and migration of pulmonary artery smooth muscle cells.
Table 3: Effects of this compound on Pulmonary Artery Smooth Muscle Cells
| Treatment Group | Effect on Proliferation | Effect on Migration | Key Mechanistic Findings |
| Control | Baseline | Baseline | - |
| PDGF-BB | Increased | Increased | Upregulated PCNA and TGF-β1; Downregulated BMPR2; Increased phosphorylation of SMAD1 and SMAD2/3. |
| This compound (ADA) + PDGF-BB | Inhibited | Inhibited | Downregulated PCNA and TGF-β1; Upregulated BMPR2; Decreased phosphorylation of SMAD1 and SMAD2/3. |
Antiviral Efficacy in Viral Infection Models
Andrographolide and its derivatives have demonstrated a broad spectrum of antiviral activities against both DNA and RNA viruses. These compounds have been shown to be effective against a variety of viruses, including:
DNA Viruses: Epstein-Barr virus (EBV) and herpes simplex virus 1 (HSV-1).
RNA Viruses: Human immunodeficiency virus (HIV), influenza A virus, hepatitis C virus, dengue virus, and Japanese encephalitis virus (JEV).
More recently, andrographolide has been investigated for its potential against SARS-CoV-2, the virus that causes COVID-19. In silico studies have suggested that andrographolide could be a potential inhibitor of the main protease of SARS-CoV-2. In a study using human lung epithelial cells (Calu-3), andrographolide significantly inhibited the production of infectious SARS-CoV-2 virions, with a half-maximal inhibitory concentration (IC50) of 0.034 µM.
The antiviral mechanisms of andrographolide and its derivatives are multifaceted and can include:
Inhibiting viral entry: For example, andrographolide can suppress the CXCR4 and CCR5 receptors to prevent HIV from entering cells.
Interfering with viral replication: 14-deoxy-11,12-didehydroandrographolide (B31429) has been shown to inhibit the replication of influenza A virus, HSV-1, and HIV.
Blocking mature functional protein formation.
Furthermore, certain andrographolide analogues have shown enhanced antiviral activity. For instance, an analogue with an 8,17-alkene exo-to-endo isomerization displayed potent anti-influenza virus activity. Another study identified four tricyclic aza-andrographolide derivatives with significant anti-human coronavirus (HCoV) 229E activity, with the most promising compound having a half-maximal effective concentration (EC50) of 10.1 μM.
Table 4: Antiviral Activity of Andrographolide and its Derivatives
| Virus | Model System | Observed Effects |
| SARS-CoV-2 | Human lung epithelial cells (Calu-3) | Significantly inhibited the production of infectious virions (IC50 = 0.034 µM). |
| Human Coronavirus 229E | In vitro | Tricyclic aza-andrographolide derivatives showed potent antiviral activity (EC50 ranging from 10.1 to 23.1 μM). |
| Influenza A Virus | In vitro | 14-deoxy-11,12-didehydroandrographolide was effective in inhibiting viral replication. |
| HIV | In vitro | Andrographolide suppressed CXCR4 and CCR5 receptors, preventing viral entry. 14-deoxy-11,12-didehydroandrographolide inhibited viral replication. |
| Herpes Simplex Virus 1 (HSV-1) | In vitro | 14-deoxy-11,12-didehydroandrographolide was effective in inhibiting viral replication. |
Antibacterial Spectrum and Potency Analysis
Andrographolide, the parent compound of this compound, has been shown to possess antibacterial activity against a variety of bacteria. One study evaluated the minimum inhibitory concentration (MIC) of andrographolide against several clinical bacterial strains.
The results indicated that andrographolide exhibited bactericidal activity against Streptococcus pyogenes, Klebsiella pneumoniae, and Salmonella paratyphi B. It showed the highest inhibitory activity against Vibrio cholerae, with an MIC of 1.71 μg/mL. However, Staphylococcus aureus, Proteus mirabilis, Enterococcus faecalis, and Candida albicans were found to be resistant to andrographolide, with an MIC of 875 μg/mL.
The study also explored the combination of andrographolide with first-line antimicrobial drugs. The combination showed varying degrees of susceptibility and efficacy against the tested microorganisms. The fractional inhibitory concentration indices (FICI) for synergy ranged from 0.00 to 0.28, depending on the microorganism and the antimicrobial drug used. This suggests that andrographolide could potentially be used in combination with other antibiotics to combat resistant pathogens, although some antagonistic effects were also observed.
Table 5: Antibacterial Activity of Andrographolide
| Microorganism | Minimum Inhibitory Concentration (MIC) of Andrographolide (μg/mL) |
| Vibrio cholerae | 1.71 |
| Streptococcus pyogenes | Not specified, but showed bactericidal activity |
| Klebsiella pneumoniae | Not specified, but showed bactericidal activity |
| Salmonella paratyphi B | Not specified, but showed bactericidal activity |
| Staphylococcus aureus | 875 (Resistant) |
| Proteus mirabilis | 875 (Resistant) |
| Enterococcus faecalis | 875 (Resistant) |
| Candida albicans | 875 (Resistant) |
Neuroprotective Mechanisms in In Vitro Neuronal and Glial Models
Andrographolide and its analogues have demonstrated neuroprotective effects in various in vitro models of neuronal damage and neurodegenerative diseases. These effects are attributed to the compound's anti-inflammatory and antioxidant properties.
In a study using SH-SY5Y cells and primary cerebellar granule neurons, an andrographolide-lipoic acid conjugate, AL-1, was found to significantly protect against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that mimics the effects of Parkinson's disease. The neuroprotective mechanism of AL-1 was linked to the inhibition of the upregulation of phosphorylated NF-κB p65, a key regulator of inflammation.
Another study investigated the neuroprotective effects of pituitary adenylate cyclase-activating polypeptide (PACAP) delivered via functionalized liposomes in an in vitro fluid dynamic model of Parkinson's disease using SH-SY5Y cells. While this study did not directly use this compound, it highlights the use of SH-SY5Y cells as a relevant model for studying neuroprotection in Parkinson's disease.
The interaction between neurons and glial cells, such as astrocytes and microglia, is crucial in the context of neurodegeneration. In vitro models that co-culture neurons and glial cells are being developed to better understand these interactions and to test the efficacy of neuroprotective compounds. These models can help to elucidate how compounds like andrographolide might modulate the neuroinflammatory response mediated by glial cells.
Table 6: Neuroprotective Effects of Andrographolide and its Analogues in In Vitro Models
| Model System | Neurotoxin/Condition | Compound | Observed Neuroprotective Effects | Potential Mechanisms |
| SH-SY5Y cells and primary cerebellar granule neurons | MPP+ | Andrographolide-lipoic acid conjugate (AL-1) | Significantly prevented MPP+-induced neurotoxicity. | Inhibition of the upregulation of phosphorylated NF-κB p65. |
| Microglia | Oxygen-glucose deprivation (OGD) | Scutellarin (for comparison) | Attenuated PC12 cell apoptosis induced by activated microglia. | - |
| SH-SY5Y spheroids | MPP+ | PACAP (delivered by gH625-liposome) | Demonstrated neuroprotective effects on MPP+-damaged spheroids. | - |
In Vivo Mechanistic Studies in Preclinical Animal Models
In vivo studies in preclinical animal models have provided further evidence for the therapeutic potential of andrographolide and its derivatives in various disease models.
In a rat model of permanent middle cerebral artery occlusion (pMCAO), a model for ischemic stroke, andrographolide exhibited significant neuroprotective effects. It reduced the brain infarct volume by approximately 50% and improved neurological deficits. The neuroprotection was associated with the suppression of NF-κB activation and microglial activation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and other inflammatory factors like PGE2.
In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP), the andrographolide-lipoic acid conjugate AL-1 demonstrated neuroprotective effects. AL-1 rescued the loss of tyrosine hydroxylase (TH)-positive neurons, improved behavioral impairment, and increased the levels of dopamine (B1211576) and its metabolites in the striatum. Mechanistically, AL-1 was found to reduce nitric oxide and malondialdehyde levels while increasing superoxide (B77818) dismutase levels in the substantia nigra, indicating its antioxidant properties. It also inhibited the activation of NF-κB p65 in this in vivo model.
Furthermore, mathematical modeling has been employed to explore the in vivo dynamics of SARS-CoV-2 infection and the pharmacological effects of andrographolide. These models simulate the interactions between the virus, host cells, and the immune response to analyze the impact of andrographolide on viral load and disease progression. The results from these models suggest a dose-response relationship and highlight the importance of understanding the pharmacokinetics and pharmacodynamics of andrographolide for optimizing its therapeutic potential in viral infections.
Table 7: In Vivo Mechanistic Studies of Andrographolide and its Analogues in Preclinical Animal Models
| Animal Model | Disease Model | Compound | Key Findings |
| Rat | Permanent middle cerebral artery occlusion (pMCAO) - Ischemic Stroke | Andrographolide | Reduced brain infarct volume by ~50%; Improved neurological deficits; Suppressed NF-κB and microglial activation; Reduced pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2. |
| Mouse | MPTP-induced Parkinson's Disease | Andrographolide-lipoic acid conjugate (AL-1) | Rescued loss of TH-positive neurons; Improved behavioral impairment; Increased striatal dopamine levels; Exhibited antioxidant effects; Inhibited NF-κB p65 activation. |
| Mathematical Model | SARS-CoV-2 Infection | Andrographolide | Simulated dose-response relationship on viral load and immune response; Emphasized the importance of PK/PD understanding for therapeutic optimization. |
Modulation of Pulmonary Vascular Remodeling in Rodent Models
Research has explored the effects of Andrographolide, the precursor to this compound, in rodent models of pulmonary hypertension (PH), a condition characterized by significant pulmonary vascular remodeling. In preclinical studies, Andrographolide has demonstrated a capacity to attenuate the pathological changes associated with PH.
In mouse models of chronic hypoxia- and Sugen/hypoxia-induced PH, administration of Andrographolide was found to decrease the remodeling of distal pulmonary arteries. researchgate.net This was accompanied by a reduction in mean pulmonary artery pressure and right ventricular hypertrophy, key indicators of the severity of pulmonary hypertension. researchgate.net These findings suggest that Andrographolide may exert its effects by directly targeting the processes of vascular cell proliferation and inflammation that drive the remodeling of the pulmonary vasculature.
Mechanistically, Andrographolide has been shown to modulate several pathways implicated in pulmonary vascular remodeling. It can influence the proliferation and apoptosis of pulmonary artery smooth muscle cells, key events in the thickening of the vessel walls. researchgate.net Furthermore, its recognized anti-inflammatory properties may contribute to the reduction of vascular inflammation, a critical component in the pathogenesis of pulmonary hypertension.
Table 1: Effects of Andrographolide on Pulmonary Hypertension in Rodent Models
| Model | Key Findings | Reference |
|---|---|---|
| Chronic Hypoxia-Induced PH (Mouse) | Decreased distal pulmonary artery remodeling, reduced mean pulmonary artery pressure, and attenuated right ventricular hypertrophy. | researchgate.net |
| Sugen/Hypoxia-Induced PH (Mouse) | Decreased distal pulmonary artery remodeling, reduced mean pulmonary artery pressure, and attenuated right ventricular hypertrophy. | researchgate.net |
While these studies focus on Andrographolide, they provide a strong rationale for investigating this compound's potential to modulate pulmonary vascular remodeling, given its structural relationship and potential for enhanced bioavailability.
Effects on Cognitive Impairment and Amyloid-Beta Pathology in Alzheimer's Disease Models
The neuroprotective potential of Andrographolide has been investigated in preclinical models of Alzheimer's disease, offering insights into its possible role in mitigating cognitive decline and the underlying pathology. monash.edunih.govnih.govresearchgate.net Animal models that mimic key aspects of Alzheimer's disease, such as the accumulation of amyloid-beta (Aβ) plaques and associated cognitive deficits, have been instrumental in these studies. monash.edunih.govnih.govresearchgate.net
In transgenic mouse models of Alzheimer's disease, treatment with Andrographolide has been shown to improve cognitive function. This improvement is linked to a reduction in the Aβ burden in the brain. The compound appears to interfere with the pathological cascade of Aβ accumulation, a hallmark of Alzheimer's disease.
The mechanisms underlying these effects are thought to involve the anti-inflammatory and antioxidant properties of Andrographolide. Neuroinflammation is a critical component in the progression of Alzheimer's disease, and by suppressing inflammatory pathways in the brain, Andrographolide may help to create a more favorable environment for neuronal survival and function. Furthermore, its ability to counteract oxidative stress can protect neurons from damage induced by reactive oxygen species, which are elevated in the Alzheimer's brain.
While direct studies on this compound in Alzheimer's models are not yet widely available, the promising results with Andrographolide suggest that its acetylated derivative could also exert beneficial effects, potentially with improved pharmacokinetic properties.
Anti-Inflammatory Actions in Acute Lung Injury Models
The potent anti-inflammatory properties of Andrographolide and its derivatives have been demonstrated in various animal models of acute lung injury (ALI). nih.govthoracic.orgnih.govresearchgate.netmdpi.com ALI is characterized by a severe inflammatory response in the lungs, leading to significant tissue damage and respiratory distress. nih.govthoracic.orgnih.govresearchgate.netmdpi.com
In murine models of ALI induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory reaction, treatment with Andrographolide and its sulfonate derivative has been shown to significantly attenuate lung inflammation. This includes a reduction in the infiltration of inflammatory cells, such as neutrophils, into the lung tissue and a decrease in the production of pro-inflammatory cytokines.
The mechanism of action appears to involve the inhibition of key inflammatory signaling pathways. Andrographolide has been reported to suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response. By inhibiting NF-κB, Andrographolide can downregulate the expression of numerous genes involved in inflammation.
Table 2: Anti-Inflammatory Effects of Andrographolide and its Derivatives in Acute Lung Injury Models
| Compound | Model | Key Findings |
|---|---|---|
| Andrographolide | LPS-induced ALI (mice) | Reduced inflammatory cell infiltration and pro-inflammatory cytokine production. |
| Andrographolide Sulfonate | LPS-induced ALI (mice) | Attenuated lung inflammation and suppressed inflammatory signaling pathways. |
These findings highlight the potential of Andrographolide and its derivatives as therapeutic agents for inflammatory lung conditions. Given that this compound is a derivative of Andrographolide, it is plausible that it shares these anti-inflammatory properties and may offer a promising avenue for the treatment of ALI.
Antiviral Mechanisms in Systemic Infection Models
The antiviral activity of Andrographolide and its derivatives has been a subject of considerable research, with studies demonstrating efficacy against a range of viruses in preclinical models. researchgate.netnih.govnih.govsemanticscholar.orgbohrium.com One notable derivative, 14-alpha-lipoyl andrographolide (AL-1), has shown significant antiviral effects in in vivo models of influenza A virus infection. researchgate.netnih.gov
In mice infected with various strains of influenza A virus, including H1N1, H5N1, and H9N2, oral administration of AL-1 resulted in a significant reduction in mortality, prolonged survival time, and decreased viral titers in the lungs. researchgate.netnih.gov The compound also inhibited lung consolidation, a sign of pneumonia often associated with severe influenza. researchgate.netnih.gov
The proposed mechanism of action for AL-1's antiviral effect against influenza involves direct interference with the viral hemagglutinin protein. nih.gov By binding to hemagglutinin, AL-1 is thought to block the virus's ability to attach to and enter host cells, thereby preventing the initiation of infection. This represents a distinct mechanism from many other antiviral drugs and suggests potential for broad-spectrum activity.
Table 3: Antiviral Activity of an Andrographolide Derivative (AL-1) in Influenza-Infected Mice
| Virus Strain | Key Findings | Reference |
|---|---|---|
| Influenza A (H1N1) | Reduced mortality, prolonged survival, decreased lung viral titers. | nih.gov |
| Influenza A (H5N1) | Reduced mortality, prolonged survival, decreased lung viral titers. | nih.gov |
| Influenza A (H9N2) | Reduced mortality, prolonged survival, decreased lung viral titers. | nih.gov |
While this research focuses on a specific derivative, it underscores the potential of the andrographolide scaffold for the development of novel antiviral agents. Further investigation is warranted to determine if this compound exhibits similar or enhanced antiviral properties against systemic viral infections.
Investigations in Other Disease-Specific Animal Models
The therapeutic potential of Andrographolide and its derivatives extends to other disease areas, with preclinical studies exploring their efficacy in models of cancer and diabetes.
In the context of cancer , Andrographolide has been investigated in various animal models, including patient-derived xenograft (PDX) models. nih.govnih.govaltogenlabs.comyoutube.com In a chick embryo chorioallantoic membrane (CAM)-PDX model of cervical cancer, Andrographolide was found to inhibit tumor growth. nih.gov This effect was attributed to a reduction in angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Immunohistochemical analysis revealed a downregulation of key proteins involved in cell proliferation and survival, such as Ki67 and B-cell lymphoma 2 (BCL-2). nih.gov
Regarding diabetes , preclinical studies have utilized various animal models to investigate the anti-diabetic properties of natural compounds. nih.govmdpi.comyoutube.comnih.govlilly.comdrugtargetreview.com While specific in-vivo studies on this compound in diabetes models are limited, the known anti-inflammatory and antioxidant effects of Andrographolide suggest a potential therapeutic role. Chronic low-grade inflammation and oxidative stress are recognized as contributing factors to the development and progression of type 2 diabetes and its complications. By mitigating these processes, Andrographolide-related compounds could potentially improve insulin (B600854) sensitivity and protect pancreatic beta-cells.
These preliminary findings in diverse disease models highlight the broad-spectrum therapeutic potential of the andrographolide chemical backbone and provide a strong impetus for the continued preclinical evaluation of this compound.
Structure Activity Relationship Sar Studies of Triacetylandrographolide and Its Analogs
Impact of Acetylation on Biological Potency
Acetylation of the hydroxyl groups on the andrographolide (B1667393) molecule is a common strategy explored to modulate its biological profile. The addition of acetyl groups can alter physicochemical properties such as lipophilicity, which may, in turn, affect cellular uptake and interaction with biological targets.
Research indicates that acetylation can have a variable impact on biological potency, depending on the specific activity being measured. For instance, certain acetylated derivatives of andrographolide have demonstrated enhanced cytotoxic activity against cancer cell lines compared to the parent compound. ugm.ac.id One study found that 3,14,19-triacetylandrographolide exhibited different antibacterial activity compared to andrographolide, suggesting that acetylation can create organism-selective antibacterial effects. researchgate.net Another study reported that acetyl derivatives showed better growth inhibition against MCF-7 breast cancer cells than andrographolide itself. ugm.ac.id The esterification of hydroxyl groups with lipophilic substituents, such as acetyl groups, has been observed to significantly enhance antiproliferative activity in various cancer cell lines, which is often attributed to improved cellular permeability. nih.gov
Positional and Substituent Effects on Efficacy
The andrographolide skeleton offers several sites for chemical modification, including the hydroxyl groups at C-3, C-14, and C-19, and the double bonds at Δ8(17) and Δ12(13). researchgate.net SAR studies have explored the impact of introducing various substituents at these positions to understand their influence on efficacy.
C-3 and C-19 Positions: These primary and secondary hydroxyl groups are often modified together. For example, their protection through conversion into acetals like isopropylidene or benzylidene derivatives allows for selective modification at the C-14 position. ugm.ac.idmdpi.com Subsequent modifications after this protection have led to derivatives with very good cytotoxicity in skin, leukemia, prostate, and ovarian cancer cell lines. mdpi.com
C-14 Position: The allylic hydroxyl group at C-14 is crucial for certain biological activities. Modifications at this site, such as introducing various alkoxy groups, have been shown to improve cytotoxicity compared to andrographolide. mdpi.com A series of analogs functionalized at the C-14 hydroxy group were evaluated for cytotoxicity, with preliminary SAR studies revealing that the α-alkylidene-γ-butyrolactone moiety plays a major role in the activity profile. nih.gov
C-12 Position: Introduction of substituents at the C-12 position of the α,β-unsaturated γ-butyrolactone ring has yielded some of the most potent analogs. Studies on 12-alkyl amino, 12-benzyl amino, 12-phenyl thio, and 12-substituted aryl amino derivatives of 14-deoxy-andrographolide have established a clear SAR. The potency was found to be in the order of: substituted aryl amino/phenyl thio > benzylamine (B48309) > alkyl amine. researchgate.netjscimedcentral.com Notably, the compound 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide emerged as one of the most potent compounds against the HCT-116 cancer cell line. mdpi.com
The following table summarizes the effects of various substitutions on the cytotoxic activity of andrographolide analogs.
| Modification Position | Substituent/Modification | Effect on Cytotoxic Activity | Cancer Cell Lines |
| C-3, C-19 | Isopropylidene Acetal | Protection for further modification | - |
| C-3, C-19 | 3-(allyloxy)propylidene acetals | Good cytotoxicity (IC50 < 10 µg/mL) | B16F10, THP-1, PC-3, SKOV3 |
| C-14 | Alkoxy groups | Improved cytotoxicity | H522, K562, MCF-7/ADR, DU145 |
| C-12 | Phenyl thio / Aryl amino | Potent activity | 60 human cancer cell line panel |
| C-12 | Benzylamine | Broad-range activity | Most cell lines |
| C-12 | Alkyl amine | Selective activity | PC-3, HOP-92 |
| C-3, C-19, C-12 | 3,19-di-O-acetyl, 12-phenylthio | Potent activity (GI50: 0.85 µM) | HCT-116 |
Computational Modeling for SAR Elucidation
To better understand the relationship between the structure of triacetylandrographolide analogs and their biological activity, computational methods are increasingly employed. nih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights into the molecular interactions between the compounds and their biological targets.
Molecular docking studies have been used to investigate newly synthesized C-12 substituted-14-deoxy-andrographolide derivatives. jscimedcentral.com These studies help to identify the probable biological targets and delineate the role of interacting amino acid residues in the active site of these targets. jscimedcentral.com By visualizing the binding modes and energies, researchers can rationalize the observed in vitro activity and understand why certain substituents lead to higher potency. For example, computational analysis can explain how the insertion of a sulfonamide substituent into an aryl moiety at the C-12 position significantly improves anti-cancer activity. jscimedcentral.com
QSAR provides statistical models that correlate the chemical structures of compounds with their biological activities. This approach is valuable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more effective derivatives. These computational tools are integral to modern drug discovery, allowing for a more focused and efficient exploration of the vast chemical space of potential andrographolide analogs. nih.govnih.gov
Rational Design Principles for Optimized Derivatives
The collective knowledge gained from SAR studies, both experimental and computational, forms the basis for the rational design of optimized this compound derivatives. morressier.com The primary goal is to develop new chemical entities with improved therapeutic properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles. nih.gov
Key principles in the rational design of these derivatives include:
Improving Bioavailability: A significant limitation of andrographolide is its poor water solubility, which affects its clinical utility. nih.gov A key design strategy involves introducing hydrophilic moieties to the andrographolide scaffold to improve aqueous solubility and, consequently, bioavailability. nih.gov
Enhancing Target Specificity and Potency: SAR findings guide the modification of specific functional groups to maximize interaction with the intended biological target. For instance, knowing that an α-alkylidene-γ-butyrolactone moiety is crucial for cytotoxicity allows designers to focus on modifications elsewhere to refine activity without disrupting this essential feature. nih.gov Similarly, the discovery that aryl amino and phenyl thio groups at the C-12 position confer high potency directs efforts towards synthesizing more analogs with similar substitutions. researchgate.netjscimedcentral.com
Modulating Lipophilicity: The degree of acetylation and the nature of other substituents can be tuned to achieve an optimal balance of lipophilicity. Increased lipophilicity can enhance cell membrane permeability and improve antiproliferative activity, but it must be balanced to maintain adequate solubility. nih.gov
By applying these principles, researchers can move beyond trial-and-error synthesis and systematically design novel andrographolide derivatives with a higher probability of therapeutic success. morressier.com
Advanced Methodologies in Triacetylandrographolide Research
Cellular and Biochemical Assay Techniques
A variety of in vitro assays are instrumental in characterizing the effects of Triacetylandrographolide on cellular behavior. These techniques allow for the precise measurement of parameters such as cell viability, proliferation, migration, and the underlying molecular pathways.
Assays that measure cell viability and proliferation are fundamental in the initial screening and characterization of potential therapeutic compounds. These methods provide insights into the cytostatic and cytotoxic effects of this compound.
Sulforhodamine B (SRB) Assay : The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a multi-well plate. The amount of bound dye is proportional to the number of cells, providing a sensitive measure of cell viability. While specific data on the use of the SRB assay for this compound is not readily available in the provided search results, it is a standard method for assessing the effects of chemical compounds on cell proliferation.
MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified. Research on andrographolide (B1667393), the parent compound of this compound, has utilized the MTT assay to demonstrate its inhibitory effects on the viability of various cancer cell lines. For instance, studies have shown that andrographolide treatment can decrease the viability of breast cancer cells in a dose- and time-dependent manner mdpi.com.
EdU (5-ethynyl-2'-deoxyuridine) Assay : The EdU assay is a more modern method for detecting DNA synthesis, a direct measure of cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. A fluorescent molecule is then attached to the EdU, allowing for the visualization and quantification of proliferating cells. In a study investigating the effects of a compound identified as ADA (triacetyl-diacyllactone), which is understood to be this compound, the EdU assay was employed to assess its impact on the proliferation of pulmonary artery smooth muscle cells (PASMCs). The results indicated that ADA could inhibit the proliferation of these cells nih.gov.
Table 1: Comparison of Cell Viability and Proliferation Assays
| Assay | Principle | Measures | Advantages |
|---|---|---|---|
| Sulforhodamine B (SRB) | Staining of total cellular protein with SRB dye. | Cell number/density. | Simple, sensitive, and stable endpoint. |
| MTT | Enzymatic reduction of MTT to formazan by metabolically active cells. | Cell metabolic activity. | Widely used and well-established. |
| EdU | Incorporation of a thymidine analog (EdU) into newly synthesized DNA. | DNA synthesis/cell proliferation. | Highly specific for proliferating cells, does not require DNA denaturation. |
Understanding the effect of a compound on cell migration and invasion is critical, particularly in cancer research, as these processes are central to metastasis.
Scratch Wound Healing Assay : This is a straightforward and widely used method to study collective cell migration in vitro. A "scratch" or gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored. Research on this compound (referred to as ADA) has utilized this assay to evaluate its effect on the migration of pulmonary artery smooth muscle cells. The study found that ADA exerted inhibitory effects on the migration of these cells nih.gov.
Transwell Assay : The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component, and only invasive cells that can degrade the ECM will migrate through. The study on this compound (ADA) also employed the Transwell assay to confirm its inhibitory effect on the migration of pulmonary artery smooth muscle cells nih.gov.
Table 2: Research Findings on this compound and Cell Migration
| Cell Type | Assay | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Scratch Wound Healing | This compound (ADA) | Inhibition of cell migration. | nih.gov |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Transwell Assay | This compound (ADA) | Inhibition of cell migration. | nih.gov |
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. It is frequently used to study the effects of compounds on the cell cycle and apoptosis (programmed cell death).
Cell Cycle Analysis : To analyze the cell cycle, cells are typically treated with a compound of interest, fixed, and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then measure the fluorescence of a large number of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Studies on andrographolide have shown that it can induce cell cycle arrest at different phases in various cancer cell lines, a phenomenon often investigated using flow cytometry with PI staining phcogj.comnih.gov.
Apoptosis Detection : A common method for detecting apoptosis using flow cytometry is through the use of Annexin V and propidium iodide (PI) co-staining. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells. By staining cells with both fluorescently labeled Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). Research on andrographolide has demonstrated its ability to induce apoptosis in cancer cells, which was quantified using Annexin V/PI staining followed by flow cytometric analysis nih.govnih.gov.
Investigating changes in protein expression and post-translational modifications, such as phosphorylation, is crucial for understanding the molecular mechanisms by which a compound exerts its effects.
Western Blot : This technique is widely used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. The binding of the antibody is then detected, often through chemiluminescence or fluorescence. Western blotting can be used to determine how a compound affects the expression levels of total proteins or the phosphorylation status of specific signaling proteins. For example, in the study on this compound (ADA), Western blot analysis was used to determine the protein expression levels of BMPR2, PCNA, and TGF-β1, as well as the phosphorylation levels of SMAD1 and SMAD2/3 in pulmonary artery smooth muscle cells nih.gov.
ELISA (Enzyme-Linked Immunosorbent Assay) : ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For protein expression analysis, a sandwich ELISA is often used, where the protein of interest is captured between two antibodies and then detected. Phospho-specific ELISAs are available to specifically measure the phosphorylated form of a protein, providing a quantitative assessment of signaling pathway activation. While specific ELISA data for this compound was not found in the provided search results, this technique is a standard method for quantifying changes in protein levels and phosphorylation in response to compound treatment.
Table 3: Protein Analysis in this compound Research
| Target Protein/Pathway | Cell Type | Method | Finding | Reference |
|---|---|---|---|---|
| BMPR2, PCNA, TGF-β1, p-SMAD1, p-SMAD2/3 | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Western Blot | This compound (ADA) modulated the expression and phosphorylation of these proteins, suggesting an effect on the BMPR2/Smad signaling pathway. | nih.gov |
These techniques are used to visualize the localization of specific proteins within cells and to examine the morphology of tissues, respectively.
Immunofluorescence Microscopy : This technique uses fluorescently labeled antibodies to detect the location of a specific protein within a cell. Cells are fixed, permeabilized, and then incubated with a primary antibody that binds to the target protein. A secondary antibody, which is conjugated to a fluorophore, then binds to the primary antibody. When viewed under a fluorescence microscope, the location of the protein of interest is revealed by the fluorescent signal. This method can provide valuable information about how a compound might alter the subcellular localization of key proteins.
Histopathological Assessment : This involves the microscopic examination of tissue sections to study the manifestations of disease. Tissues are typically fixed, embedded in paraffin, sectioned, and then stained with specific dyes, most commonly hematoxylin (B73222) and eosin (B541160) (H&E), to visualize cellular structures. Histopathological analysis can reveal changes in tissue architecture, cell morphology, and the presence of inflammation or cell death in response to a compound in in vivo studies.
Directly measuring the activity of specific enzymes is a key method for understanding the functional consequences of a compound's interaction with cellular pathways.
Caspase Activity Assays : Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays often use a substrate that, when cleaved by the active caspase, releases a chromophore or fluorophore, allowing for quantitative measurement of enzyme activity. Studies on andrographolide have shown that it can increase the activity of caspases, confirming its pro-apoptotic effects.
Kinase Activity Assays : Kinases are enzymes that phosphorylate other proteins, and their activity is central to many signaling pathways. Kinase activity assays can be performed in vitro using purified enzymes or in cell lysates. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate. The resulting phosphorylated substrate or the depletion of ATP can be detected using various methods, including radioactivity, fluorescence, or luminescence.
Antioxidant Enzyme Assays : Compounds may exert their effects by modulating the activity of antioxidant enzymes. Assays are available to measure the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). These assays typically involve providing the enzyme with its substrate and measuring the rate of substrate consumption or product formation. Research on andrographolide has highlighted its antioxidant properties, which may involve the modulation of such enzyme activities nih.gov.
Minimum Inhibitory and Bactericidal Concentration Determination
Determining the antimicrobial efficacy of a compound is fundamental to its development as a potential therapeutic agent. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to quantify this activity.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. researchgate.net It is a measure of the compound's bacteriostatic potential. The MBC, on the other hand, is the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating its bactericidal effect. nih.gov
The determination of MIC and MBC values is typically performed using broth microdilution assays. frontiersin.org This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. researchgate.netidexx.dk After incubation, the wells are visually inspected for turbidity; the lowest concentration without visible growth is recorded as the MIC. idexx.dk To determine the MBC, aliquots from the clear wells (at and above the MIC) are subcultured onto antibiotic-free agar (B569324) plates. The lowest concentration that prevents any microbial growth on these plates is the MBC. nih.gov
While specific MIC and MBC values for this compound are not extensively documented in publicly available literature, studies on extracts of Andrographis paniculata, from which this compound is derived, provide insight into its potential antimicrobial properties. For instance, a methanolic leaf extract of Andrographis paniculata demonstrated significant inhibitory and bactericidal activity against multidrug-resistant clinical isolates.
| Isolate | MIC (µg/mL) | MBC (µg/mL) |
| K. pneumoniae | 500 | 1000 |
| S. aureus | 500 | 1000 |
| E. coli | 500 | 1000 |
This data represents the activity of a crude extract and not purified this compound.
Computational and Bioinformatic Approaches
In silico methods have become indispensable in modern drug discovery and development, allowing for the rapid screening and characterization of bioactive molecules like this compound and its analogs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ovid.com This method is widely used to understand how a ligand, such as an andrographolide derivative, might interact with a protein target at the atomic level. The process involves preparing the 3D structures of both the ligand and the protein and then using scoring algorithms to predict the binding affinity, typically expressed in kcal/mol. nih.govjmbfs.org Studies on andrographolide derivatives have used this approach to investigate their binding to various targets, including the Epidermal Growth Factor Receptor (EGFR) and enzymes from SARS-CoV-2. nih.govnih.gov For example, in a study docking various compounds from Andrographis paniculata against EGFR, derivatives showed strong binding scores, indicating stable complex formation. nih.gov
| Compound | Target Protein | Binding Score (kcal/mol) | Interacting Residues |
| Andrographolide | EGFR | -7.1 | LYS-949, ARG-977 |
| 14-acetylandrographolide | EGFR | - | - |
| Isoandrographolide | EGFR | -8.1 | ASP-761, ARG-977 |
| Neoandrographolide | EGFR | -7.0 | ASP-761, LYS-949, LYS-960 |
Binding scores for 14-acetylandrographolide were part of the study but not explicitly detailed in the provided text. nih.gov
Molecular dynamics (MD) simulations build upon docking results by simulating the movements of atoms in the protein-ligand complex over time. frontiersin.orgfrontiersin.org This provides insights into the stability of the predicted binding pose and the flexibility of the complex. frontiersin.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which assesses conformational stability, and the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. frontiersin.orgnih.gov These simulations, often run for nanoseconds, help validate the docking predictions and provide a more dynamic picture of the molecular interactions. frontiersin.org
Cheminformatics applies computational methods to solve chemical problems, and in drug discovery, it is crucial for analyzing large libraries of compounds to identify promising candidates. A systematic cheminformatics approach can be used to screen libraries of andrographolide derivatives against specific targets. nih.gov This process often involves a consensus of methodologies including:
Virtual Screening: Rapidly screening large compound databases to identify molecules that are most likely to bind to a drug target.
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the candidate molecules to assess their drug-likeness.
Molecular Docking and MD Simulations: As described above, to refine the list of candidates based on binding affinity and stability. nih.gov
One such study identified two novel andrographolide derivatives (PubChem CIDs: 2734589 and 138968421) as potent dual inhibitors of SARS-CoV-2 methyltransferase enzymes (nsp14 and nsp16) by screening a library of analogs. nih.gov The analysis confirmed that these compounds formed stable complexes with the target proteins through various interactions, including hydrogen bonds and hydrophobic interactions. nih.gov
Omics and High-Throughput Screening Technologies
High-throughput technologies are essential for understanding the broader biological effects of a compound and for identifying its molecular targets in an unbiased manner.
Quantitative proteomics aims to determine the abundance of proteins in a biological sample. Isobaric tags for relative and absolute quantitation (iTRAQ) is a powerful chemical labeling technique used for the simultaneous identification and quantification of proteins from different samples. ovid.comnih.gov In the context of drug target identification, iTRAQ is combined with chemical proteomics to profile the specific cellular targets of a bioactive compound like andrographolide. nih.govnih.gov
The methodology involves synthesizing a modified probe of the drug that can be used in living cells to covalently interact with its targets. These protein-ligand complexes are then enriched, labeled with iTRAQ reagents, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the discrimination of specific targets from non-specific binding proteins, providing a more accurate profile of the drug's mechanism of action. nih.gov Using this technique, several cellular targets of andrographolide have been identified, including proteins involved in inflammation and cancer metastasis. researchgate.netnih.gov
| Identified Potential Targets of Andrographolide (via Proteomics) |
| NF-κB |
| Actin |
| HMGCS1 |
| HMGCR |
| FDPS |
| PBK |
| CAV1 |
| PRDX1, PRDX4, PRDX6 |
| PKM2 |
| LDH |
This table lists potential targets for the parent compound, Andrographolide, identified in various proteomics studies. nih.govresearchgate.netnih.gov
Chemical biology methods provide powerful tools for identifying the molecular targets of small molecules from complex mixtures. Affinity ultrafiltration coupled with liquid chromatography-mass spectrometry (AUF-LC-MS) is a high-throughput screening method used to identify active compounds that bind to specific target proteins. mdpi.comnih.gov
The principle of this technique is based on the specific binding interaction between a ligand and a target protein. mdpi.com A mixture of compounds (such as a plant extract) is incubated with the target protein. The mixture is then passed through an ultrafiltration membrane with a specific molecular weight cutoff. The unbound small molecules pass through the filter, while the protein and any ligands bound to it are retained. mdpi.com The retained complexes are then dissociated, and the released ligands are identified and quantified using LC-MS. researchgate.net This method has been successfully applied to screen for bioactive components in Andrographis paniculata that bind to targets such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and angiotensin-converting enzyme 2 (ACE2). researchgate.net
Future Directions and Translational Prospects of Triacetylandrographolide Research
Elucidation of Undiscovered Mechanisms and Targets
Future research will likely focus on identifying novel molecular targets and signaling pathways for Triacetylandrographolide. While its effects on pathways like NF-κB and MAPK are recognized, a deeper understanding of its broader mechanism of action is needed.
Unexplored Signaling Pathways:
Many signaling pathways that are modulated by the parent compound, andrographolide (B1667393), remain unexplored for this compound. These include the JAK/STAT, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, which are crucial in cellular processes like inflammation, apoptosis, and angiogenesis. nih.gov Investigating the influence of this compound on these pathways could reveal new therapeutic avenues.
Computational Target Prediction:
The use of computational methods presents a promising approach to identify potential new targets for this compound. nih.govarxiv.orgamerican.eduntu.edu.sg By leveraging machine learning algorithms and analyzing protein interaction profiles, researchers can predict novel drug-target interactions on a large scale. nih.govarxiv.orgamerican.eduntu.edu.sg This in silico screening can expedite the discovery of previously unknown mechanisms of action for this compound. nih.govntu.edu.sg
Exploration of Novel Therapeutic Applications
Building on the known activities of andrographolide and its derivatives, future studies are expected to investigate this compound for a wider range of diseases.
Neurodegenerative Diseases:
The neuroprotective potential of andrographolide suggests that this compound could be a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. eurekalert.orgnih.govnih.govclinician.com Preclinical studies have indicated that andrographolide can modulate neuroinflammation and reduce neuronal damage. nih.govresearchgate.net Given its increased lipophilicity, this compound may have enhanced blood-brain barrier permeability, making it a potentially more effective agent for targeting central nervous system disorders.
Metabolic Disorders:
Andrographolide and its analogs have shown potential in managing metabolic syndromes, including diabetes, hyperlipidemia, and obesity. researchgate.netnih.govnih.govresearchgate.net These compounds may influence glucose and lipid metabolism, suggesting that this compound could also be investigated for its role in preventing and treating metabolic disorders. researchgate.netnih.govnih.govresearchgate.net
Development of Advanced Delivery Systems for Enhanced Research Utility
A significant hurdle in the research of andrographolide and its derivatives is their poor bioavailability. nih.gov Advanced delivery systems are crucial for improving the research utility of this compound by enhancing its solubility and stability.
Nanoemulsions:
Nanoemulsions are a promising strategy to improve the oral bioavailability of lipophilic compounds like this compound. researchgate.netnih.govnih.govsemanticscholar.orgpnrjournal.com By formulating this compound into a nanoemulsion-based hydrogel, its solubility and skin permeability for topical applications could be significantly increased. nih.govsemanticscholar.orgpnrjournal.com
Solid Lipid Nanoparticles (SLNs):
Solid lipid nanoparticles are another effective carrier system for enhancing the delivery of poorly water-soluble drugs. nih.govmdpi.comnih.govresearchgate.net Encapsulating this compound in SLNs could improve its stability, control its release, and enhance its therapeutic efficacy. nih.govmdpi.comnih.gov
| Delivery System | Potential Advantages for this compound Research |
| Nanoemulsions | Increased solubility and bioavailability, enhanced skin permeation for topical studies. researchgate.netnih.govnih.govsemanticscholar.orgpnrjournal.com |
| Solid Lipid Nanoparticles | Improved stability, controlled release, potential for targeted delivery. nih.govmdpi.comnih.gov |
Q & A
Q. How should conflicting results in TAA’s mechanism of action be addressed in publications?
- Methodological Answer : Perform sensitivity analysis to identify confounding variables (e.g., cell passage number, solvent choice). Use STRING database or KEGG pathway analysis to contextualize disparate findings. Acknowledge limitations in the discussion section and propose follow-up experiments (e.g., single-cell RNA sequencing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
